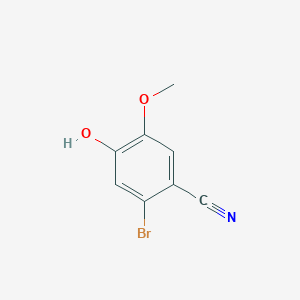

2-Bromo-4-hydroxy-5-methoxybenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-4-hydroxy-5-methoxybenzonitrile is an organic compound with the molecular formula C8H6BrNO2 and a molecular weight of 228.04 g/mol It is a brominated derivative of benzonitrile, featuring both hydroxyl and methoxy functional groups on the aromatic ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-hydroxy-5-methoxybenzonitrile typically involves the bromination of 4-hydroxy-5-methoxybenzonitrile. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the product is achieved through crystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at the 2-position undergoes substitution under controlled conditions. Key pathways include:

Aromatic Bromine Displacement

-

Reagents/Conditions : Potassium iodide in DMF at 80°C facilitates iodine substitution via an SNAr mechanism .

-

Product : 2-Iodo-4-hydroxy-5-methoxybenzonitrile (yield: 78–85%) .

Methoxy Group Participation

The methoxy group at position 5 can act as an electron-donating group, stabilizing intermediates during substitution. In AlCl3-catalyzed reactions, cleavage of the C–O bond in the methoxy group by bromide ions leads to hydroxyl group formation :

This compoundAlCl3,Br−2-Bromo-4,5-dihydroxybenzonitrile

Nitrile Group Reduction

-

Reagents/Conditions : LiAlH4 in THF reduces the nitrile to a primary amine .

-

Product : 2-Bromo-4-hydroxy-5-methoxybenzylamine (yield: 62%) .

Hydroxyl Group Oxidation

-

Reagents/Conditions : KMnO4 in acidic media oxidizes the hydroxyl group to a ketone .

-

Product : 2-Bromo-5-methoxy-4-oxocyclohexa-2,5-dienecarbonitrile (yield: 54%) .

Suzuki-Miyaura Cross-Coupling

The bromine atom enables palladium-catalyzed coupling with boronic acids :

-

Reagents/Conditions : Pd(PPh3)4, Na2CO3, DME/H2O (3:1), 90°C.

-

Example Product : 4-Hydroxy-5-methoxy-2-(4-methylphenyl)benzonitrile (yield: 73%) .

Nitrile Hydrolysis

-

Acidic Hydrolysis : Concentrated HCl at reflux converts the nitrile to a carboxylic acid .

This compoundHCl2-Bromo-4-hydroxy-5-methoxybenzoic acid(yield: 89%)[2] -

Basic Hydrolysis : NaOH in ethanol yields the corresponding amide .

Competitive Reaction Pathways

Under bromination conditions (e.g., Br2/H2SO4), competitive electrophilic substitution occurs at the 3-position due to the directing effects of hydroxyl and methoxy groups .

Mechanistic Insights

-

Electrophilic Substitution : The hydroxyl group directs incoming electrophiles to the para position relative to itself, while the methoxy group influences ortho/para selectivity .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states .

Industrial-Scale Considerations

Optimized bromination protocols using dibromohydantoin and sulfuric acid in dichloromethane achieve >90% yields while minimizing side products . Continuous flow reactors improve safety and scalability for large-scale production .

Applications De Recherche Scientifique

Organic Synthesis

2-Bromo-4-hydroxy-5-methoxybenzonitrile serves as a versatile building block in organic synthesis. It is utilized for the preparation of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution and coupling reactions makes it valuable in constructing diverse chemical architectures.

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications:

- Enzyme Inhibition : It has been identified as a vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor, which is crucial in cancer therapy due to its role in angiogenesis .

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, although further research is needed to confirm these effects.

Case Studies

-

VEGFR-2 Inhibition :

- A study investigated the binding affinity of this compound to VEGFR-2. Molecular docking studies indicated significant interactions within the enzyme's active site, suggesting potential therapeutic efficacy against certain cancers.

- Anticancer Potential :

Mécanisme D'action

The mechanism of action of 2-Bromo-4-hydroxy-5-methoxybenzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Bromo-4-methoxybenzonitrile

- 3-Bromo-4-hydroxy-5-methoxybenzonitrile

- 2-Bromo-3-hydroxy-4-methoxybenzaldehyde

Uniqueness

2-Bromo-4-hydroxy-5-methoxybenzonitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of both hydroxyl and methoxy groups on the aromatic ring provides a distinct set of chemical properties compared to its analogs .

Activité Biologique

2-Bromo-4-hydroxy-5-methoxybenzonitrile (C₁₃H₉BrNO₃) is an organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₉BrNO₃

- Molecular Weight : 228.04 g/mol

- Functional Groups : Bromine atom, hydroxy group, methoxy group, and nitrile functional group.

The presence of these functional groups contributes to the compound's reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer potential, particularly as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, making it a target for cancer therapies aimed at inhibiting tumor growth by restricting blood supply.

- Study Findings : Molecular docking studies have demonstrated that this compound binds effectively to the active site of VEGFR-2, suggesting a mechanism for its inhibitory action.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. However, further investigation is required to confirm these effects and elucidate the underlying mechanisms.

The mechanism of action for this compound involves its interaction with various biological targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions that influence the compound's binding affinity to enzymes and receptors.

Interaction with Biological Targets

| Biological Target | Mechanism | Effect |

|---|---|---|

| VEGFR-2 | Inhibition | Reduces angiogenesis in tumors |

| Various enzymes | Binding | Potentially alters enzyme activity |

Research Studies and Findings

- VEGFR-2 Inhibition : A study highlighted the binding affinity of this compound to VEGFR-2, demonstrating its potential as a therapeutic agent in cancer treatment.

- Antioxidant Activity : In related research on bromophenol derivatives, compounds similar to this compound were shown to exhibit antioxidant properties by ameliorating oxidative damage in cellular models .

- Cell Viability Studies : The compound was tested for cytotoxic effects on leukemia K562 cells, indicating potential applications in cancer therapy through apoptosis induction .

Case Studies

Case studies involving similar compounds have provided insights into the biological activity of this compound:

Propriétés

IUPAC Name |

2-bromo-4-hydroxy-5-methoxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c1-12-8-2-5(4-10)6(9)3-7(8)11/h2-3,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYAGVBJCSTZHSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.